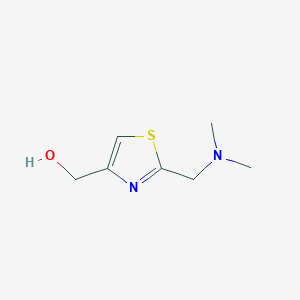
(2-((Dimethylamino)methyl)thiazol-4-yl)methanol
概要
説明
The compound “(2-((Dimethylamino)methyl)thiazol-4-yl)methanol” is a chemical with the CAS Number: 78441-69-7 . It has a molecular weight of 172.25 . The IUPAC name for this compound is {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N2OS/c1-9(2)3-7-8-6(4-10)5-11-7/h5,10-11H,3-4H2,1-2H3 . This indicates that the compound has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Physical And Chemical Properties Analysis
This compound has a boiling point of 273.1±25.0 C at 760 mmHg . It is stored at a temperature of 28 C . The compound is a viscous liquid .科学的研究の応用
- Application : This compound is used in the synthesis of Metal–Organic Frameworks (MOFs), which are a type of nanomaterial .
- Methods of Application : MOFs are constructed with organic and inorganic units, forming open crystalline frameworks with permanent porosity . The design and preparation of MOFs involve various chemical functionalities, rich structure, large specific surface area, shape, and size designability .
- Results or Outcomes : MOFs have been used for pollutant removal, including heavy metals, antibiotics, dyes, and some emerging pollutants from aqueous solutions .
- Application : “(2-Dimethylaminomethyl-thiazol-4-yl)-methanol hydrochloride” is used as a biochemical in proteomics research .
- Methods of Application : The specific methods of application in proteomics research are not provided in the source .
- Results or Outcomes : The outcomes of its use in proteomics research are not specified in the source .
Scientific Field: Environmental Science
Scientific Field: Proteomics Research
- Application : This compound can be used in the synthesis of Metal–Organic Frameworks (MOFs) .
- Methods of Application : The synthesis of MOFs involves the combination of organic and inorganic units to form open crystalline frameworks with permanent porosity .
- Results or Outcomes : MOFs have been used for pollutant removal, including heavy metals, antibiotics, dyes, and some emerging pollutants from aqueous solutions .
- Application : “(2-Dimethylaminomethyl-thiazol-4-yl)-methanol hydrochloride” is used as a biochemical in proteomics research .
- Methods of Application : The specific methods of application in proteomics research are not provided in the source .
- Results or Outcomes : The outcomes of its use in proteomics research are not specified in the source .
Scientific Field: Material Science
Scientific Field: Biochemical Research
- Application : This compound is used in the synthesis of various chemical compounds .
- Methods of Application : The specific methods of application in chemical synthesis are not provided in the source .
- Results or Outcomes : The outcomes of its use in chemical synthesis are not specified in the source .
- Application : “(2-Dimethylaminomethyl-thiazol-4-yl)-methanol hydrochloride” is used as a biochemical in proteomics research .
- Methods of Application : The specific methods of application in proteomics research are not provided in the source .
- Results or Outcomes : The outcomes of its use in proteomics research are not specified in the source .
Scientific Field: Chemical Synthesis
Scientific Field: Biochemical Research
Safety And Hazards
特性
IUPAC Name |
[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-9(2)3-7-8-6(4-10)5-11-7/h5,10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEFSXASVIQOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CS1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365356 | |
| Record name | {2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Dimethylamino)methyl)thiazol-4-yl)methanol | |
CAS RN |
78441-69-7 | |
| Record name | 2-((Dimethylamino)methyl)-4-thiazolemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078441697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-((dimethylamino)methyl)thiazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((DIMETHYLAMINO)METHYL)-4-THIAZOLEMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K6QKG6ALN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Chloroquinazolin-4-yl)amino]ethanol](/img/structure/B143709.png)
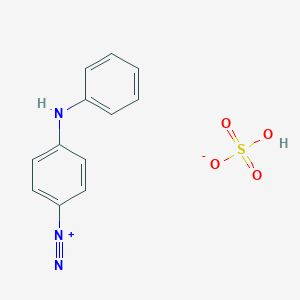
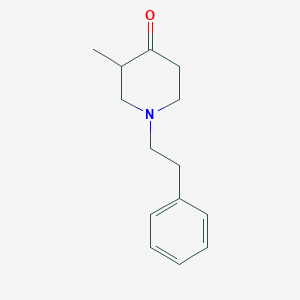
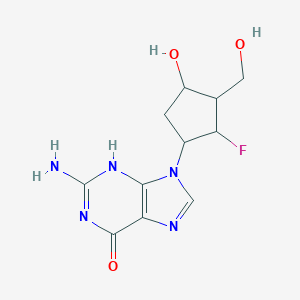
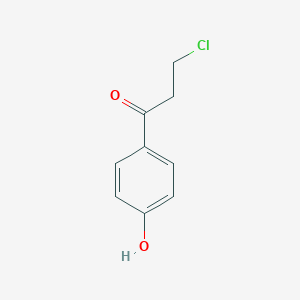
![(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B143724.png)
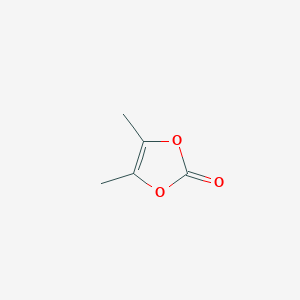
![Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B143726.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime](/img/structure/B143728.png)
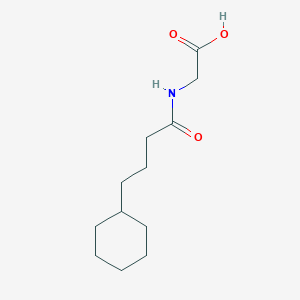
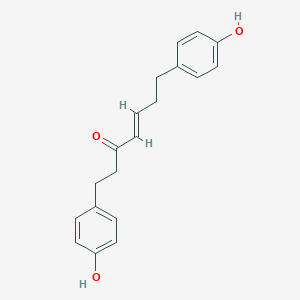
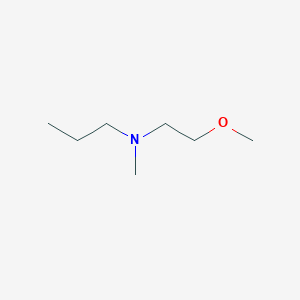
![[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B143742.png)
